Cas no 1378655-26-5 (4-CHLORO-3-PROPOXYPHENOL)

4-Chloro-3-propoxyphenol is a chlorinated phenolic compound featuring a propoxy substituent, offering a balance of reactivity and stability for specialized applications. Its molecular structure, combining a chloro group with an alkoxy chain, makes it useful as an intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and fine chemicals. The compound's phenolic hydroxyl group allows for further functionalization, while the propoxy moiety enhances solubility in organic solvents. Its selective reactivity and moderate steric hindrance make it suitable for controlled derivatization. Proper handling is required due to potential irritant properties. This compound is typically supplied in high purity for research and industrial use.
4-CHLORO-3-PROPOXYPHENOL structure
4-CHLORO-3-PROPOXYPHENOL structure
商品名:4-CHLORO-3-PROPOXYPHENOL
CAS番号:1378655-26-5
MF:C9H11ClO2
メガワット:186.635442018509
CID:5169648

4-CHLORO-3-PROPOXYPHENOL 化学的及び物理的性質

名前と識別子

    • 4-CHLORO-3-PROPOXYPHENOL
    • Phenol, 4-chloro-3-propoxy-
    • インチ: 1S/C9H11ClO2/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6,11H,2,5H2,1H3
    • InChIKey: FWIQEFKUTVODTB-UHFFFAOYSA-N
    • ほほえんだ: C1(O)=CC=C(Cl)C(OCCC)=C1

4-CHLORO-3-PROPOXYPHENOL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR957573-1g
4-Chloro-3-propoxyphenol
1378655-26-5 95%
1g
£435.00 2025-02-20

4-CHLORO-3-PROPOXYPHENOL 関連文献

4-CHLORO-3-PROPOXYPHENOLに関する追加情報

Chemical Profile of 4-CHLORO-3-PROPOXYPHENOL (CAS No. 1378655-26-5)

4-CHLORO-3-PROPOXYPHENOL, identified by the Chemical Abstracts Service Number (CAS No.) 1378655-26-5, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the phenol derivative class, characterized by its hydroxyl group and chloro substituent, which contribute to its unique reactivity and potential applications. The molecular structure of 4-CHLORO-3-PROPOXYPHENOL consists of a benzene ring substituted with a chloro group at the fourth position and a propoxy group at the third position, making it a versatile intermediate in synthetic chemistry.

The synthesis of 4-CHLORO-3-PROPOXYPHENOL typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. The chlorination step is critical, as it introduces the chloro group at the desired position on the benzene ring. Subsequent propylation introduces the propoxy moiety, which can be further modified to yield a wide range of derivatives with distinct biological activities. The precise control of reaction conditions, including temperature, solvent choice, and catalyst selection, is essential to achieve high yields and purity of the final product.

In recent years, 4-CHLORO-3-PROPOXYPHENOL has been explored for its potential in drug discovery and development. Phenol derivatives are well-known for their pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. The presence of both hydroxyl and chloro groups in 4-CHLORO-3-PROPOXYPHENOL enhances its reactivity, allowing for further functionalization to tailor its biological profile. Researchers have been particularly interested in modifying the propoxy group to develop novel compounds with improved pharmacokinetic properties or enhanced target specificity.

One of the most promising applications of 4-CHLORO-3-PROPOXYPHENOL is in the development of anticancer agents. Studies have shown that phenol derivatives can interfere with key cellular pathways involved in cancer progression, such as DNA replication and cell signaling. The structural features of 4-CHLORO-3-PROPOXYPHENOL, including its aromatic ring and functional groups, make it a suitable scaffold for designing molecules that can inhibit cancer cell proliferation. Preliminary in vitro studies have demonstrated that certain derivatives of 4-CHLORO-3-PROPOXYPHENOL exhibit cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells.

Another area where 4-CHLORO-3-PROPOXYPHENOL has shown promise is in the treatment of neurological disorders. The compound's ability to cross the blood-brain barrier has been investigated, suggesting potential applications in neuropharmacology. Researchers are exploring its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The hydroxyl group in 4-CHLORO-3-PROPOXYPHENOL can form hydrogen bonds with biological targets, while the chloro group can participate in dipole-dipole interactions, contributing to its binding affinity and pharmacological activity.

The chemical reactivity of 4-CHLORO-3-PROPOXYPHENOL also makes it valuable in materials science applications. For instance, it can be used as a monomer or intermediate in polymer synthesis, where its aromatic structure provides stability and rigidity to the resulting materials. Additionally, its ability to undergo cross-linking reactions allows for the development of novel polymers with tailored properties for use in coatings, adhesives, and composite materials.

Recent advancements in computational chemistry have further enhanced the understanding of 4-CHLORO-3-PROPOXYPHENOL's behavior and potential applications. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These insights have guided the design of more effective derivatives with improved pharmacological profiles. Furthermore, high-throughput screening methods have accelerated the discovery process by allowing researchers to evaluate numerous derivatives rapidly.

The environmental impact of 4-CHLORO-3-PROPOXYPHENOL is also an important consideration in its development and application. Efforts are being made to optimize synthetic routes to minimize waste generation and reduce environmental footprint. Green chemistry principles are being incorporated into production processes to ensure sustainability while maintaining high yields and purity standards.

In conclusion,4-Chloro - 3-propox phenol (CAS No: 1378655 - 26 - 5) is a multifaceted compound with significant potential across multiple fields including pharmaceuticals , materials science ,and environmental chemistry . Its unique structural features make it a valuable scaffold for drug discovery , while its chemical reactivity enables diverse applications . As research continues ,the full scope of possibilities for this compound will undoubtedly expand ,leading to new breakthroughs and innovations .

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